molecular formula C23H24N4O6 B2956799 3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2309624-85-7

3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2956799
CAS RN: 2309624-85-7
M. Wt: 452.467
InChI Key: GZICFWOWQACFPZ-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-oxadiazole ring, a tetrahydroquinazoline ring, and a trimethoxyphenyl group . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .

Scientific Research Applications

Anticancer Therapeutics

The trimethoxycinnamamide moiety within the compound’s structure is similar to that found in natural products with known anticancer properties . This suggests that the compound could be synthesized and tested for its efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) using assays like the MTT assay to determine its cytotoxicity .

Antimicrobial Agents

Compounds with a 1,2,4-oxadiazol ring have been reported to exhibit antimicrobial properties . This compound could be explored as a potential antimicrobial agent, possibly targeting resistant strains of bacteria or fungi, thereby contributing to the development of new antibiotics or antifungal medications.

Enzyme Inhibition

The presence of the trimethoxyphenyl (TMP) group in the compound’s structure indicates potential for enzyme inhibition . It could be studied for its ability to inhibit enzymes like Taq polymerase and telomerase, which are relevant in the context of cancer research and the study of cellular aging .

Biochemical Research

The compound’s structure suggests potential for biochemical research applications, particularly in the study of cell signaling pathways. For instance, it could be used to investigate the regulation of ERK2 (Extracellular Signal Regulated Kinase 2) protein and its phosphorylation, which are important in many cellular processes including cell division and differentiation .

Antioxidant Properties

Derivatives of cinnamic acid, which is structurally related to the compound , have shown antioxidant activities . Therefore, this compound could be synthesized and assessed for its ability to scavenge free radicals, which is valuable in the context of preventing oxidative stress-related diseases.

Mechanism of Action

Target of Action

Compounds containing thetrimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

It can be inferred from the known actions of tmp-bearing compounds that this compound may interact with its targets, leading to their inhibition . For instance, TMP-bearing compounds have been known to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Based on the known targets of tmp-bearing compounds, it can be inferred that this compound may affect pathways related tocell division (through tubulin inhibition), protein folding (through Hsp90 inhibition), redox homeostasis (through TrxR inhibition), gene expression (through HLSD1 inhibition), signal transduction (through ALK2 and PDGFRβ inhibition), and drug efflux (through P-gp inhibition) .

Result of Action

Based on the known actions of tmp-bearing compounds, it can be inferred that this compound may haveanti-cancer effects (through inhibition of various targets), anti-fungal and anti-bacterial properties , antiviral activity , anti-parasitic effects , and may also exhibit anti-inflammatory , anti-Alzheimer , anti-depressant , and anti-migraine properties .

properties

IUPAC Name

3-propyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N4O6/c1-5-10-26-22(28)15-8-6-7-9-16(15)27(23(26)29)13-19-24-21(25-33-19)14-11-17(30-2)20(32-4)18(12-14)31-3/h6-9,11-12,15H,5,10,13H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBVFBDPEMKKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N4O6+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

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